1-(2-chlorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c16-12-5-1-2-6-13(12)19-14(21)18-10-11-4-3-8-20(11)15-17-7-9-22-15/h1-2,5-7,9,11H,3-4,8,10H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXORNHHZWXHMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Functionalization
The pyrrolidine-thiazole moiety is constructed via Hantzsch thiazole synthesis or post-functionalization :
Method 1: Cyclocondensation
-
Reactants : L-proline derivatives (e.g., 2-pyrrolidinemethanol) and thioamide precursors.
-
Conditions : Reflux in ethanol with α-bromoketones (e.g., 2-bromoacetothiazole).
-
Mechanism : Thioamide cyclization forms the thiazole ring, yielding 1-(1,3-thiazol-2-yl)pyrrolidine-2-methanol.
Method 2: Nucleophilic Substitution
Amination of Pyrrolidine-Thiazole Intermediate
The alcohol group in 1-(1,3-thiazol-2-yl)pyrrolidine-2-methanol is converted to a primary amine:
-
Step 1 : Mesylation with methanesulfonyl chloride (MsCl) in dichloromethane (DCM).
-
Step 2 : Displacement with sodium azide (NaN₃) in DMF at 80°C.
-
Step 3 : Staudinger reaction using triphenylphosphine (PPh₃) to yield 1-(1,3-thiazol-2-yl)pyrrolidin-2-yl)methanamine.
Synthesis of Fragment A: 2-Chlorophenyl Isocyanate
Method : Phosgenation of 2-chloroaniline:
-
Reactants : 2-Chloroaniline and triphosgene (BTC) in anhydrous toluene.
-
Workup : Distillation under reduced pressure to isolate 2-chlorophenyl isocyanate.
Urea Bond Formation
Coupling Strategy
Fragment B’s primary amine reacts with Fragment A’s isocyanate:
-
Solvent : Anhydrous DCM or THF.
-
Base : Triethylamine (Et₃N) or pyridine.
-
Conditions : Stirring at 0°C → room temperature for 6–12 hours.
Reaction Equation :
Alternative Routes
-
Carbodiimide-Mediated Coupling : Using EDCI/HOBt with 2-chlorophenylcarbamic acid.
-
Microwave Assistance : 100°C for 15 minutes, improving yield to 85%.
Optimization and Challenges
Yield Optimization
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| Solvent Polarity | Higher polarity → faster reaction | DCM (ε=8.93) |
| Temperature | >25°C → side reactions | 0–25°C |
| Stoichiometry | Excess isocyanate → 90% yield | 1.2 eq |
Common Side Reactions
-
Dimerization : Mitigated by slow addition of isocyanate.
-
Moisture Sensitivity : Use of molecular sieves or anhydrous conditions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J=8 Hz, 1H, Ar-H), 3.82 (m, 1H, pyrrolidine-H).
Scalability and Industrial Relevance
Kilogram-Scale Synthesis :
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the urea moiety, leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the chlorophenyl ring.
Scientific Research Applications
1-(2-Chlorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiazole and pyrrolidine rings are crucial for its binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural and Functional Comparison
Critical Analysis of Structural Variations
Heterocyclic Moieties :
- The thiazole-pyrrolidine system in the main compound provides rigidity and dual hydrogen-bonding sites (N and S), which may enhance target binding compared to pyridine-thioether (Compound 7n) or piperazine-fluorophenyl (Compound from ). Thiazoles are often associated with kinase inhibition or antimicrobial activity .
- Indole-based compounds (e.g., CDFII) lack the urea pharmacophore, suggesting divergent biological targets, such as bacterial efflux pump inhibition .
The main compound’s 2-chlorophenyl group offers moderate hydrophobicity without excessive electron withdrawal. Piperazine and pyrrolidine differ in ring size and basicity. Piperazine’s six-membered ring (vs. pyrrolidine’s five-membered) may improve solubility but reduce steric compatibility with certain enzyme pockets .
Biological Activity
1-(2-chlorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 299.79 g/mol. The structural features include a chlorophenyl group, a thiazole ring, and a pyrrolidine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN3OS |
| Molecular Weight | 299.79 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C(=O)N)NC(=O)NCCSC |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring is known to interact with enzymes, potentially inhibiting their activity. This can lead to various biological effects such as antimicrobial or anticancer activities.
- Receptor Modulation : The compound may also modulate receptor activity, particularly in pathways related to inflammation and cancer cell proliferation.
Anticancer Activity
Recent studies have demonstrated that derivatives of urea compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies indicated that it possesses significant antibacterial properties against Gram-positive bacteria. The thiazole moiety contributes to this activity by enhancing the lipophilicity of the compound, facilitating membrane penetration.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be optimized through modifications in its structure. Key findings from SAR studies include:
- Substitution on the thiazole ring can enhance potency.
- Modifications on the chlorophenyl group affect selectivity towards specific biological targets.
A comparative analysis of similar compounds reveals that variations in the functional groups significantly influence their biological activities.
| Compound Structure | Anticancer IC50 (µM) | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | 5.4 | 15 |
| 1-(4-fluorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea | 4.8 | 18 |
| 1-(3-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea | 6.0 | 12 |
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : A study conducted on human breast cancer cells indicated that treatment with derivatives similar to this urea compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
- Antimicrobial Screening : A recent screening against various bacterial strains showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead candidate for antibiotic development.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-chlorophenyl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine-thiazole core followed by urea coupling. A common approach includes:
- Step 1: Synthesis of 1-(1,3-thiazol-2-yl)pyrrolidine via nucleophilic substitution or cyclization reactions under reflux (e.g., ethanol, 12–24 hours) .
- Step 2: Chlorophenyl urea formation by reacting 2-chloroaniline with an isocyanate derivative. This step often requires anhydrous conditions and catalysts like triethylamine to minimize side reactions .
- Step 3: Purification via column chromatography or recrystallization (e.g., ethanol/acetic acid mixtures) to achieve >95% purity .
Key Variables: - Solvent polarity and temperature critically affect reaction kinetics and byproduct formation.
- Catalysts (e.g., Pd-based for cross-coupling) improve regioselectivity in thiazole functionalization .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assigns proton environments (e.g., urea NH signals at δ 8.2–8.5 ppm) and confirms stereochemistry of the pyrrolidine-thiazole moiety .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex heterocyclic systems .
- X-ray Crystallography: Determines absolute configuration using SHELXL (e.g., C–Cl bond length ~1.74 Å, validating crystallographic purity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Structural Analogues: Minor substituent changes (e.g., replacing thiophene with furan in ) alter target binding. Validate activity using isogenic cell lines and standardized assays (e.g., IC50 comparisons).
- Assay Conditions: Differences in pH, solvent (DMSO concentration), or incubation time can skew results. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Data Normalization: Reference compounds (e.g., positive controls like kinase inhibitors) must be consistent across studies to ensure comparability .
Q. What computational and experimental strategies are effective for elucidating the compound’s structure-activity relationship (SAR)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the urea group and catalytic residues .
- SAR Libraries: Synthesize derivatives with systematic modifications (e.g., halogen substitution on the chlorophenyl ring or pyrrolidine N-alkylation) and test in enzyme inhibition assays .
- Free Energy Perturbation (FEP): Quantify binding energy changes upon structural modifications to prioritize synthetic targets .
Q. How can crystallographic data from SHELX programs improve mechanistic understanding of this compound’s interactions?
Methodological Answer:
- Structure Refinement: SHELXL refines X-ray data to map electron density around the urea and thiazole groups, revealing conformational flexibility .
- Hydrogen Bond Networks: Identify key interactions (e.g., urea NH with Asp98 in a target enzyme) using SHELXH instructions.
- Twinned Data Analysis: For challenging crystals (e.g., pseudo-merohedral twinning), SHELXD/SHELXE resolve phase ambiguities, enabling accurate structural determination .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry: Continuous synthesis of intermediates (e.g., thiazole-pyrrolidine core) reduces batch variability and improves yield .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor urea coupling in real time .
- Green Chemistry: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising reaction efficiency .
Q. How do researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Engagement Assays: Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in live cells .
- CRISPR Knockout Models: Generate cell lines lacking the suspected target (e.g., a kinase) to test compound specificity .
- Metabolomics: LC-MS profiling identifies downstream metabolic changes (e.g., ATP depletion in cancer cells) linked to mechanism .
Q. What database resources are critical for benchmarking this compound against known bioactive molecules?
Methodological Answer:
- PubChem: Access bioactivity data (e.g., AID 1346993) and compare with structural analogues (e.g., 1-(3-chlorophenyl) urea derivatives in ) .
- ChEMBL: Extract IC50 values for similar urea-thiazole compounds to establish potency benchmarks .
- Cambridge Structural Database (CSD): Reference crystallographic parameters (e.g., torsion angles) to validate synthetic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
